PI3Kδ Cellular Activity: 3.7-Fold Superiority Over the 3-Methylpiperidine Regioisomer
The target compound inhibits human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM after 30 minutes, measured by electrochemiluminescence assay [1]. By contrast, the 3-methylpiperidine regioisomer (benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate, CAS 840479-08-5) achieves an IC50 of 374 nM in the identical assay system—a 3.7-fold loss of potency attributable solely to the shift of the methyl group from the 4-position to the 3-position of the piperidine ring [2].
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation (S473) inhibition in Ri-1 cells |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Benzyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840479-08-5): IC50 = 374 nM |
| Quantified Difference | 3.7-fold greater potency for the 4-methylpiperidine regioisomer |
| Conditions | Ri-1 cells, 30-minute incubation, electrochemiluminescence detection of phospho-AKT (S473), in the presence of human serum |
Why This Matters
This head-to-head cellular data demonstrates that the 4-methylpiperidine substitution pattern is pharmacologically non-interchangeable with its 3-methyl counterpart for PI3Kδ-driven signaling, making CAS 840514-71-8 the superior choice for PI3Kδ-focused chemical biology studies.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). IC50 = 102 nM: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min by electrochemiluminescence assay. View Source
- [2] BindingDB Entry BDBM50394897 (CHEMBL2165498). IC50 = 374 nM: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min by electrochemiluminescence assay for the 3-methylpiperidine regioisomer (CAS 840479-08-5). View Source
